PF-07238025

BDK inhibition biochemical assay allosteric inhibitor

PF-07238025 is a thiazole-class BDK inhibitor for short-term in vivo studies (≤7 days) of BCAA catabolism and glucose handling. Its mechanism stabilizes the BDK-BCKDH E2 interaction, elevating BDK protein levels. This makes it a critical tool for acute metabolic studies and an essential negative control in chronic disease models. Sourcing this specific compound ensures valid results and prevents the mechanistic divergence seen with thiophene-based degraders.

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
Cat. No. B12376519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-07238025
Molecular FormulaC19H18N2O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=NC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H18N2O3S/c1-12(2)10-24-17-8-7-13(9-20-17)18-21-16(11-25-18)14-5-3-4-6-15(14)19(22)23/h3-9,11-12H,10H2,1-2H3,(H,22,23)
InChIKeyVBGBARXGVFTHFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-07238025: A Potent Thiazole-Based Allosteric BDK Inhibitor for Metabolic Disease Research


PF-07238025 is a synthetic small-molecule, allosteric inhibitor of branched-chain ketoacid dehydrogenase kinase (BDK or BCKDK), belonging to the thiazole chemotype class [1]. It exhibits high in vitro potency against BDK, with a reported EC50/IC50 of approximately 19 nM in biochemical assays and a cellular IC50 of 59 nM in human skeletal myocytes [1]. The compound acts by stabilizing the protein-protein interaction between BDK and the E2 core subunit of the branched-chain ketoacid dehydrogenase (BCKDH) complex, thereby preventing phosphorylation and subsequent inactivation of the E1 subunit [1]. This mechanism increases BCKDH activity, accelerating the catabolism of branched-chain amino acids (BCAAs) and their corresponding branched-chain ketoacids (BCKAs) [1].

Why PF-07238025 Cannot Be Substituted with Other Thiazole or Thiophene BDK Inhibitors


BDK inhibitors are not interchangeable; their chemotype dictates their molecular pharmacology and in vivo efficacy. PF-07238025 is a thiazole-based inhibitor that functions as a BDK stabilizer, increasing BDK protein levels upon chronic administration [1]. In contrast, thiophene-based BDK inhibitors like PF-07208254 and BT2 promote BDK degradation, leading to sustained reductions in BCKA levels and improved metabolic outcomes in chronic in vivo models [1]. Thiazole analogs, despite superior in vitro potency, fail to improve glucose tolerance or reduce hepatic triglycerides in long-term studies due to this mechanistic divergence [1]. Therefore, substituting PF-07238025 with a thiophene analog or a more potent thiazole like PF-07247685 would yield fundamentally different experimental results, particularly in chronic disease models where sustained target engagement and pathway modulation are critical [1].

PF-07238025: Quantified Differentiation from PF-07208254, BT2, and PF-07247685


In Vitro BDK Inhibition Potency of PF-07238025 Compared to Thiophene and Thiazole Analogs

PF-07238025 demonstrates an in vitro BDK IC50 of 4.5 ± 0.58 nM, representing a 244-fold improvement over BT2 (IC50 = 1100 ± 27 nM) and a 24-fold improvement over the thiophene PF-07208254 (IC50 = 110 ± 6.9 nM) [1]. It is 5.2-fold less potent than the more advanced thiazole analog PF-07247685 (IC50 = 0.86 ± 0.15 nM) [1].

BDK inhibition biochemical assay allosteric inhibitor

Cellular Potency in Human Skeletal Myocytes: PF-07238025 vs. Thiophene and Thiazole Inhibitors

In human skeletal muscle cells, PF-07238025 exhibits a cellular IC50 of 59 ± 10 nM [1]. This is significantly more potent than the thiophene inhibitors BT2 (IC50 = 4100 ± 340 nM, a 69-fold improvement) and PF-07208254 (IC50 = 540 ± 140 nM, a 9.1-fold improvement) [1]. However, it is 19.7-fold less potent in cells than the more advanced thiazole PF-07247685 (cellular IC50 = 3.0 ± 0.43 nM) [1].

cellular potency human skeletal myocytes target engagement

Divergent Effect on BDK Protein Stability: PF-07238025 (Stabilizer) vs. PF-07208254 (Degrader)

Chronic treatment of HFD-fed mice with PF-07238025 (8 weeks) significantly increases BDK protein levels in heart tissue, as demonstrated by Western blot densitometry [1]. In contrast, treatment with the thiophene inhibitor PF-07208254 leads to a marked reduction in BDK protein levels [1]. In human Hek293 cells, PF-07238025 treatment results in a dose-dependent increase in BDK accumulation, with a reported 50% increase at certain concentrations [2]. This stabilization is mechanistically linked to the compound's ability to enhance the BDK-BCKDH E2 interaction, which prevents BDK degradation [1].

BDK stabilization BDK degradation protein homeostasis

In Vivo PK/PD: Acute BCKA Reduction Followed by Rebound with PF-07238025

In HFD-fed mice, a single dose of PF-07238025 acutely reduces plasma BCAA (leucine) and BCKA (ketoleucine) levels within 1-4 hours post-dose [1]. However, by day 7 of chronic daily dosing, the BCAA reduction is no longer significant, and BCKA levels trend toward an increase 24 hours post-dose [1]. By week 6, a significant rebound in plasma BCKAs is observed above baseline levels [1]. This contrasts with the sustained BCKA lowering achieved by the thiophene inhibitor PF-07208254 [1].

pharmacodynamics BCKA rebound chronic dosing

Lack of Chronic Metabolic Efficacy: PF-07238025 Fails to Improve Glycemia and Hepatic Steatosis

In a chronic 8-week study in HFD-fed mice, PF-07238025 failed to improve glucose tolerance at week 2, in contrast to PF-07208254 and BT2, which demonstrated significant improvements [1]. Furthermore, PF-07238025 did not reduce hepatic triglyceride content or fasting insulin levels, and it significantly increased liver weight [1]. This is in stark contrast to PF-07208254 and BT2, which both reduced hepatic triglycerides and fasting insulin [1].

glucose tolerance hepatic triglycerides metabolic efficacy

Mechanistic Basis for Differentiation: AlphaLISA Assay Confirms BDK-BCKDH E2 Stabilization

An AlphaLISA assay measuring the interaction between BDK and the BCKDH E2 core subunit demonstrates that PF-07238025 enhances this protein-protein interaction [1]. The fluorescence signal, which correlates with BDK-BCKDH E2 binding strength, aligns with the in vitro potency of the compound, confirming its mechanism as a stabilizer [1]. In contrast, thiophene inhibitors like PF-07208254 reduce this interaction, promoting BDK degradation [1].

protein-protein interaction BDK stabilization AlphaLISA

Recommended Applications for PF-07238025 Based on Its Unique Differentiation Profile


Acute Pharmacodynamic Studies of BDK Inhibition in Metabolic Disease Models

PF-07238025 is ideally suited for short-term in vivo experiments (≤7 days) designed to assess the immediate effects of BDK inhibition on BCAA/BCKA metabolism and glucose handling. Its potent acute PD effect allows researchers to probe the early signaling events and metabolic shifts that occur upon BDK inhibition, before the onset of tolerance and BCKA rebound [1].

Investigating the Role of BDK Protein Stabilization in Cellular Homeostasis

This compound is a critical tool for studies focused on the cellular consequences of BDK stabilization. Researchers can use PF-07238025 in vitro and in vivo to specifically elevate BDK protein levels and study its impact on mitochondrial function, protein turnover, and the pathogenesis of diseases linked to impaired BCAA catabolism [1][2].

Negative Control for Chronic Efficacy Studies with BDK Degraders

In long-term metabolic disease models (e.g., diet-induced obesity, NASH), PF-07238025 serves as an essential negative control. Its demonstrated failure to improve glucose tolerance or hepatic steatosis after chronic dosing provides a critical contrast to the beneficial effects observed with BDK degraders like PF-07208254 and BT2, thereby validating the therapeutic hypothesis that BDK degradation, not just inhibition, is required for sustained metabolic benefit [1].

Structural Biology and Mechanism-of-Action Studies for Allosteric BDK Modulators

Given its distinct binding mode and well-characterized effect on the BDK-BCKDH E2 interaction, PF-07238025 is a valuable reagent for structural biology (e.g., X-ray crystallography, cryo-EM) and biophysical studies (e.g., AlphaLISA, SPR) aimed at elucidating the conformational changes that lead to BDK stabilization versus degradation. Its potency profile makes it suitable for co-crystallization and binding affinity measurements [1].

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